Technical Whitepaper: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in Advanced Medicinal Chemistry
Technical Whitepaper: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, stereochemically pure benzylic amines are foundational to the architecture of highly selective therapeutics. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine is a premium chiral building block utilized extensively in the synthesis of targeted small molecules, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1].
With the free base registered under CAS 1241678-53-4 [2] and its more bench-stable hydrochloride salt under CAS 2109874-10-2 [3], this compound provides medicinal chemists with a unique triad of features: strict stereochemical rigidity, an electrophilic cross-coupling handle, and a metabolic-blocking halogen.
Physicochemical Profiling & Structural Rationale
To effectively utilize this building block, one must first understand the physicochemical parameters and the causality behind its specific substitution pattern[4].
| Property | Specification / Value |
| Compound Name | (S)-1-(4-Bromo-3-fluorophenyl)ethanamine |
| CAS Number (Free Base) | 1241678-53-4[4] |
| CAS Number (HCl Salt) | 2109874-10-2[1] |
| Molecular Formula | C₈H₉BrFN |
| Molecular Weight | 218.07 g/mol (Free Base) / 254.53 g/mol (HCl Salt) |
| InChIKey | LISQGUAIGJDDOK-YFKPBYRVSA-N[4] |
| Physical State | Liquid (Free Base) / White Solid (HCl Salt) |
The Causality of the Scaffold Design
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The (S)-Chiral Center: The α -methyl group restricts the rotational freedom of the benzylic amine. This conformational lock minimizes the entropic penalty upon binding to target proteins, directing the pharmacophore into specific vectors within a receptor pocket.
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The 4-Bromo Handle: Bromine serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. This allows for rapid, late-stage diversification of the molecular scaffold without disrupting the chiral center.
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The 3-Fluoro Substituent: The introduction of a fluorine atom adjacent to the bromine exerts a strong inductive electron-withdrawing effect. This slightly lowers the pKa of the primary amine, enhancing membrane permeability. Crucially, it sterically and electronically shields the aromatic ring from Cytochrome P450-mediated oxidative metabolism, thereby drastically improving the pharmacokinetic (PK) half-life of the final drug candidate.
Strategic Synthesis: The Ellman Auxiliary Approach
Traditional kinetic resolution of racemic amines caps the theoretical yield at 50% and requires wasteful separation steps. Asymmetric synthesis using (R)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard, allowing for the direct, stereoselective conversion of 4'-bromo-3'-fluoroacetophenone (CAS: 304445-49-6) [5] into the desired (S)-amine with >98% enantiomeric excess (ee)[6].
Step-by-Step Experimental Methodology
Step 1: Imine Condensation
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Procedure: In a flame-dried flask under nitrogen, dissolve 4'-bromo-3'-fluoroacetophenone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv). Stir at room temperature for 12 hours.
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Causality: The formation of sulfinyl imines from ketones is thermodynamically challenging. Ti(OEt)₄ acts as both a Lewis acid catalyst to activate the ketone and an irreversible water scavenger, driving the equilibrium forward to completion.
Step 2: Diastereoselective Reduction
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Procedure: Cool the reaction mixture to -48 °C. Slowly add Sodium Borohydride (NaBH₄, 3.0 equiv). Allow the reaction to stir for 4 hours before quenching with saturated NH₄Cl.
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Causality: The bulky tert-butyl group of the sulfinamide auxiliary sterically blocks the Re-face of the imine. Consequently, the hydride from NaBH₄ is forced to attack from the less hindered Si-face. This highly ordered transition state establishes the (S)-configuration at the newly formed stereocenter.
Step 3: Auxiliary Cleavage
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Procedure: Isolate the (S)-sulfinamide intermediate via silica gel chromatography. Dissolve the intermediate in methanol and add 4M HCl in dioxane. Stir for 1 hour at room temperature. Concentrate under vacuum to precipitate the product.
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Causality: The sulfinyl group is highly acid-labile. The use of anhydrous HCl in dioxane ensures clean cleavage without hydrolyzing other sensitive functional groups, yielding the product directly as the highly stable hydrochloride salt (CAS 2109874-10-2)[3].
Fig 1: Asymmetric synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine via Ellman's auxiliary.
Self-Validating Protocol: Chiral Purity Determination
A robust synthetic workflow must be a self-validating system. Never assume stereochemical fidelity based solely on reagent selection. To validate the enantiomeric excess (ee) of the synthesized batch:
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Mosher's Acid Derivatization: Derivatize a 5 mg aliquot of the free base with (R)-Mosher's acid chloride ((R)-MTPA-Cl) in the presence of DIPEA. Analyze the resulting diastereomeric amides via ¹⁹F NMR. The presence of a single, sharp fluorine resonance from the MTPA group confirms >98% ee.
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Orthogonal Chiral HPLC: Run the free base through a Chiralcel OD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min). This will separate and quantify any trace amounts of the undesired (R)-enantiomer, ensuring the integrity of downstream biological assays.
Applications in Late-Stage Functionalization
The dual functionality of the primary amine and the aryl bromide allows this molecule to serve as a central hub for generating vast libraries of bioactive compounds[1].
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Suzuki-Miyaura Coupling: The bromo handle readily undergoes palladium-catalyzed cross-coupling with aryl boronic acids to generate complex biaryl systems, a ubiquitous motif in allosteric kinase inhibitors.
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Buchwald-Hartwig Amination: Coupling the bromide with secondary amines yields extended aniline derivatives, frequently utilized in the design of GPCR ligands.
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Amide Coupling: The chiral primary amine can be coupled with complex carboxylic acids using standard uronium coupling reagents (HATU/DIPEA) to generate peptidomimetics with high proteolytic stability.
Fig 2: Late-stage functionalization pathways utilizing the bromo and amine handles.
References
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[2] Title: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1 x 250 mg) | Reagentia. Source: reagentia.eu. URL: [Link]
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[3] Title: (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride | CAS. Source: americanelements.com. URL: [Link]
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[6] Title: Biocatalytic synthesis of chiral amine building blocks. Source: nottingham.ac.uk. URL:[Link]
Sources
- 1. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride | 2109874-10-2 | Benchchem [benchchem.com]
- 2. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. americanelements.com [americanelements.com]
- 4. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine | 1241678-53-4 [sigmaaldrich.com]
- 5. 4'-Bromo-3'-fluoroacetophenone | 304445-49-6 [sigmaaldrich.com]
- 6. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
